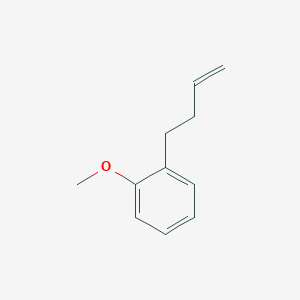

4-(2-METHOXYPHENYL)-1-BUTENE

Beschreibung

4-(2-Methoxyphenyl)-1-butene is an unsaturated hydrocarbon featuring a butene backbone substituted at the 4-position with a 2-methoxyphenyl group. The compound’s structure combines the reactivity of an alkene with the electronic effects of the methoxy-substituted aromatic ring.

Eigenschaften

IUPAC Name |

1-but-3-enyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-4-7-10-8-5-6-9-11(10)12-2/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXIEZRTVBNQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342050 | |

| Record name | 1-But-3-enyl-2-methoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63667-83-4 | |

| Record name | 1-But-3-enyl-2-methoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-(2-METHOXYPHENYL)-1-BUTENE typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 1-bromo-3-butene with sodium methoxide in the presence of a palladium catalyst.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrially, this compound can be produced using similar synthetic routes but on a larger scale.

Analyse Chemischer Reaktionen

4-(2-METHOXYPHENYL)-1-BUTENE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(2-METHOXYPHENYL)-1-BUTENE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 4-(2-METHOXYPHENYL)-1-BUTENE exerts its effects involves interactions with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are structurally analogous to 4-(2-methoxyphenyl)-1-butene, differing in substituents or methoxy group positioning. A comparative analysis based on available data is presented below:

Table 1: Structural and Physicochemical Comparison of Analogous Butene Derivatives

Key Observations:

Substituent Effects: Bromination: The addition of a bromine atom at the C2 position (as in and ) increases molecular weight (241.12 vs. 176.25 for the methyl analog) and density due to bromine’s high atomic mass. Predicted boiling points for brominated derivatives (~274.6°C) suggest stronger intermolecular forces compared to non-halogenated analogs .

Methoxy Positional Isomerism :

- Ortho vs. Meta vs. Para Methoxy : The methoxy group’s position on the phenyl ring influences electronic and steric properties. Ortho-substitution (2-methoxy) may introduce steric hindrance and alter conjugation patterns compared to meta- or para-substituted analogs .

Synthetic Applications :

- Brominated derivatives (e.g., and ) are likely intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the C-Br bond’s reactivity.

- The methyl-substituted analog () could serve as a precursor for alkylation or hydrogenation studies.

Broader Context and Research Findings

Pharmacologically Relevant Derivatives (HBK Series):

These compounds highlight the versatility of the 2-methoxyphenyl group in medicinal chemistry, particularly in designing ligands for neurological targets. However, their piperazine core and complex substituents distinguish them fundamentally from the simpler butene derivatives discussed here .

Limitations in Available Data:

- The provided evidence lacks direct information on the biological activity or synthetic routes for 4-(2-methoxyphenyl)-1-butene itself.

- Physicochemical data for some analogs (e.g., boiling points for and ) are incomplete, necessitating experimental validation.

Biologische Aktivität

Overview

4-(2-Methoxyphenyl)-1-butene, also known as 2-methoxy-4-(1-butenyl)phenol, is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C11H14O

- CAS Number : 63667-83-4

Antimicrobial Properties

Research has indicated that 4-(2-methoxyphenyl)-1-butene exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria were found to be significantly lower than those of conventional antibiotics, suggesting that this compound could serve as a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. A study reported that 4-(2-methoxyphenyl)-1-butene effectively scavenged free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a concentration-dependent effect.

Anti-inflammatory Effects

In vivo studies have shown that 4-(2-methoxyphenyl)-1-butene can reduce inflammation markers. Specifically, it was observed to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of induced inflammation. This suggests potential applications in treating inflammatory diseases.

The biological activity of 4-(2-methoxyphenyl)-1-butene is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It has been suggested that 4-(2-methoxyphenyl)-1-butene interacts with specific receptors, leading to altered cellular responses.

- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative damage by neutralizing free radicals.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 4-(2-methoxyphenyl)-1-butene against multi-drug resistant strains. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 32 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) .

Study 2: Anti-inflammatory Effects

In a controlled animal study, administration of 4-(2-methoxyphenyl)-1-butene led to a marked decrease in paw edema in rats, indicating its potential as an anti-inflammatory agent. The study reported a reduction in edema by approximately 50% compared to control groups .

Table 1: Antimicrobial Activity of 4-(2-Methoxyphenyl)-1-butene

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Table 2: Anti-inflammatory Activity Results

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.